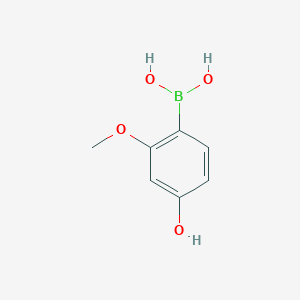

(4-Hydroxy-2-methoxyphenyl)boronic acid

Übersicht

Beschreibung

(4-Hydroxy-2-methoxyphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-methoxyphenyl)boronic acid typically involves the reaction of 4-hydroxy-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 4-hydroxy-2-methoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Catalysts: Palladium-based catalysts for coupling reactions

Purification: Crystallization or chromatography to achieve high purity

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation with aryl halides. Key characteristics include:

Reaction Mechanism

-

Oxidative Addition : Aryl halide reacts with Pd⁰ catalyst.

-

Transmetalation : Boronic acid transfers aryl group to Pd center.

-

Reductive Elimination : Forms biaryl product and regenerates Pd⁰ .

Experimental Conditions

| Substrate | Catalyst System | Base | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Pd(OAc)₂ + dtbpf* | KF | THF | 95 | |

| 2'-Chloroacetophenone | Pd(OAc)₂ + dtbpf | K₃PO₄ | Toluene | 89 | |

| Aryl bromides | Pd-RGO** | Na₂CO₃ | Methanol | 81–87 |

*dtbpf = 2-(di-tert-butylphosphino)biphenyl; **Pd-RGO = palladium on reduced graphene oxide

The hydroxyl group often requires protection (e.g., TIPS silylation) to prevent side reactions during coupling .

Oxidation Reactions

The compound undergoes oxidation to form quinones under controlled conditions:

Reagents and Outcomes

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Methoxy-1,4-benzoquinone | Requires pH < 3 |

| H₂O₂ | Ethanol, 50°C | Dimeric ortho-quinone | Slower reaction kinetics |

Esterification and Protection Strategies

The phenolic -OH group participates in protective derivatization:

Common Methods

| Protecting Group | Reagent | Conditions | Stability in Suzuki Reactions |

|---|---|---|---|

| TIPS | TIPSCl, imidazole | DMF, 0°C → RT | High (tolerates Pd catalysis) |

| Acetyl | Ac₂O, pyridine | RT, 12h | Moderate (base-sensitive) |

Protected derivatives show improved coupling efficiency in sensitive reactions .

Passerini-Type Multicomponent Reactions

Recent advances demonstrate its utility as a carbon nucleophile in α-hydroxyketone synthesis:

Reaction Scheme

textRCHO + tBuNC + ArB(OH)₂ → α-Hydroxyketone

Optimized Conditions

Functional Group Transformations

Notable Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH, Cu catalyst | 2-Methoxy-4-arylphenol derivatives |

| Reductive Amination | NH₃, NaBH₃CN | Aminated boronic acid analogs |

Critical Stability Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Suzuki-Miyaura Coupling:

- Mechanism: (4-Hydroxy-2-methoxyphenyl)boronic acid acts as a boron reagent in Suzuki-Miyaura reactions, where it couples with aryl halides in the presence of a palladium catalyst. The reaction typically involves transmetalation, leading to the formation of biaryl compounds.

- Advantages: Its unique structural features, including both hydroxyl and methoxy groups, enhance reactivity and selectivity compared to other boronic acids .

Reactivity:

- This compound can undergo various reactions including oxidation to form phenolic derivatives and substitution reactions with electrophiles. The presence of the methoxy group stabilizes the transition state during these reactions, making it a valuable reagent in synthetic chemistry .

Biological Applications

Synthesis of Biologically Active Molecules:

- This compound is utilized in synthesizing compounds that exhibit biological activity. For instance, it has been employed to create inhibitors targeting specific enzymes and proteins involved in disease pathways .

Enzyme Probes:

- The compound serves as a probe for studying enzyme activities, particularly those that interact with boronic acids. Its ability to form reversible covalent bonds with certain biomolecules makes it useful in biochemical assays .

Medicinal Applications

Drug Development:

- Research indicates that this compound has potential applications in drug development. It is investigated for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its reactivity and ability to form complex structures .

Therapeutic Targets:

- The compound's interaction with biological targets, such as bromodomains involved in cancer progression, highlights its potential as a lead compound for developing new therapeutic agents .

Industrial Applications

Material Science:

- In industrial settings, this compound is used in producing advanced materials and polymers. Its properties facilitate the development of materials with specific mechanical and chemical characteristics, suitable for various applications including electronics and coatings .

Synthesis of Polymers:

- The compound can be incorporated into polymeric structures via cross-coupling techniques, contributing to the creation of functionalized polymers that exhibit enhanced properties such as conductivity or thermal stability .

Comprehensive Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |

| Biological | Synthesis of enzyme inhibitors | Targeting specific biological pathways |

| Medicinal | Development of pharmaceuticals | Potential for novel drug candidates |

| Industrial | Production of advanced materials | Enhanced material properties |

Case Studies

-

Suzuki-Miyaura Reaction Optimization:

A study demonstrated that using this compound significantly improved yields in biaryl synthesis compared to traditional reagents. The reaction conditions were optimized to maximize efficiency while minimizing byproducts . -

Biological Activity Investigation:

Research involving this compound revealed its effectiveness as a probe for studying enzyme kinetics related to cancer biology. It was shown to selectively inhibit certain enzymatic activities without cytotoxic effects on normal cells . -

Polymer Synthesis Development:

Industrial applications have explored the incorporation of this compound into polymer matrices, resulting in materials with tailored properties for specific applications such as drug delivery systems and electronic devices .

Wirkmechanismus

The primary mechanism of action for (4-Hydroxy-2-methoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and coupling.

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxyphenylboronic acid

- 4-Hydroxyphenylboronic acid

- 4-(Hydroxymethyl)phenylboronic acid

Comparison: (4-Hydroxy-2-methoxyphenyl)boronic acid is unique due to the presence of both a hydroxyl and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly effective in certain coupling reactions compared to its analogs. For example, the methoxy group can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling by stabilizing the transition state.

Biologische Aktivität

(4-Hydroxy-2-methoxyphenyl)boronic acid, a compound with the molecular formula CHBO, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It functions as a proteasome inhibitor, which is crucial in regulating the cell cycle and apoptosis. For instance, studies have shown that it can halt the progression of the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines. The IC values for these effects have been reported as low as 6.74 nM, indicating potent activity against cancer cells .

Antibacterial and Antiviral Activity

The compound also demonstrates antibacterial and antiviral properties. It has been found effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. Furthermore, docking studies suggest that its mechanism may involve binding to key bacterial enzymes such as leucyl-tRNA synthetase, which plays a vital role in protein synthesis . Additionally, it shows promise in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By inhibiting the proteasome, the compound disrupts protein degradation pathways critical for cell survival and proliferation.

- Enzyme Inhibition : It interacts with various enzymes involved in bacterial metabolism and replication.

- Regulatory Pathways : The compound may influence signaling pathways that control cell growth and apoptosis.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound can be administered intravenously, although optimization is necessary to enhance its concentration at therapeutic targets . Its low toxicity profile further supports its potential for clinical applications.

Study 1: Anticancer Activity Evaluation

In a study focusing on multiple myeloma cells, this compound was shown to effectively inhibit cell proliferation. The research highlighted its ability to induce apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The findings demonstrated that it not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections associated with indwelling devices .

Data Summary

| Biological Activity | IC / MIC | Notes |

|---|---|---|

| Anticancer (cell lines) | 6.74 nM | Proteasome inhibitor; induces apoptosis |

| Antibacterial (MRSA) | 7.81 µg/mL | Targets leucyl-tRNA synthetase |

| Biofilm Inhibition | - | Effective against Pseudomonas aeruginosa |

Eigenschaften

IUPAC Name |

(4-hydroxy-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJHXROTYXHSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627447 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550373-98-3 | |

| Record name | (4-Hydroxy-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.